molecular formula C8H14ClNO5 B12101646 (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl

(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl

Katalognummer: B12101646
Molekulargewicht: 239.65 g/mol
InChI-Schlüssel: IULGZFFMHBCQOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemical research. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-amino-6-hydroxyhexanoic acid.

    Ethoxylation: The hydroxyl group is ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.

    Oxidation: The ethoxylated intermediate is then oxidized to introduce the keto groups at positions 4 and 6. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, anhydrides.

Major Products

    Oxidation: Further oxidized derivatives with additional functional groups.

    Reduction: Hydroxylated derivatives.

    Substitution: Amides, esters, and other substituted products.

Wissenschaftliche Forschungsanwendungen

(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include amino acid metabolism and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-amino-6-hydroxy-4,6-dioxohexanoic acid: Similar structure but lacks the ethoxy group.

    (S)-2-amino-6-methoxy-4,6-dioxohexanoic acid: Similar structure with a methoxy group instead of an ethoxy group.

    (S)-2-amino-6-ethoxy-4,6-dioxoheptanoic acid: Similar structure with an additional carbon in the chain.

Uniqueness

(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid-HCl is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C8H14ClNO5

Molekulargewicht

239.65 g/mol

IUPAC-Name

2-amino-6-ethoxy-4,6-dioxohexanoic acid;hydrochloride

InChI

InChI=1S/C8H13NO5.ClH/c1-2-14-7(11)4-5(10)3-6(9)8(12)13;/h6H,2-4,9H2,1H3,(H,12,13);1H

InChI-Schlüssel

IULGZFFMHBCQOD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(=O)CC(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.